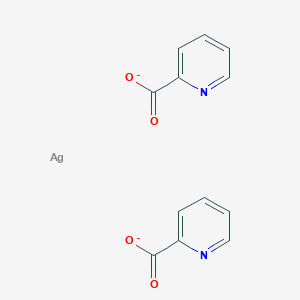

Silver(II) Pyridine-2-carboxylate

Vue d'ensemble

Description

Silver(II) Pyridine-2-carboxylate is a compound with the molecular formula C12H8AgN2O4 and a molecular weight of 352.071. It appears as a light yellow to brown powder or crystal1. The compound is also known by other names such as Picolinic Acid Silver(II) Salt, Silver(II) Picolinate, and Pyridine-2-carboxylic Acid Silver(II) Salt1.

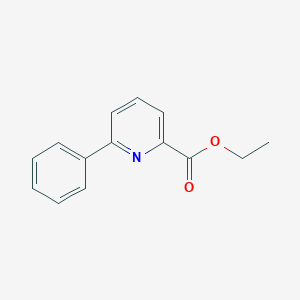

Molecular Structure Analysis

While specific structural analysis for Silver(II) Pyridine-2-carboxylate was not found, it’s known that pyridine ligands have been utilized with all transition metals in producing an array of metal complexes3. The sp2 lone pair orbital of “N,” directed outward the ring skeleton, is well directed to have overlap with vacant metal orbital in producing an σ bonding interaction3.

Chemical Reactions Analysis

Silver(II) Pyridine-2-carboxylate is classified under Oxidants (Other) in Oxidation Synthetic Reagents1. However, specific chemical reactions involving this compound were not found in the available resources.

Physical And Chemical Properties Analysis

Silver(II) Pyridine-2-carboxylate is a solid at 20 degrees Celsius1. It should be stored at a temperature between 0-10°C1. The compound is sensitive to light and heat1.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Silver(I) complexes derived from pyridine compounds, including pyridine-2-carboxylate derivatives, have been synthesized and structurally characterized. The studies focused on understanding the geometries and bonding interactions within these complexes (Wei, Wang, & Zhu, 2010).

Surface-Enhanced Raman Spectroscopy (SERS)

- SERS has been used to probe the orientation of pyridine compounds, including pyridine-2-carboxylate derivatives, on colloidal silver surfaces. This technique helps understand the binding geometries and molecular interactions with silver nanoparticles (Dressler, Mastai, Rosenbluh, & Fleger, 2009).

Antimicrobial Applications

- Silver(I) complexes with pyridine-2-carboxylate derivatives have demonstrated potential as novel antimicrobial agents. These complexes have shown improved bactericidal activities compared to traditional silver nitrate solutions (Melaiye, Simons, Milsted, Pingitore, Wesdemiotis, Tessier, & Youngs, 2004).

Coordination Polymers

- Pyridine-2-carboxylate derivatives can form coordination polymers with metal ions like zinc and silver. These polymers have been studied for their structural properties and potential applications in materials science (Ghosh, Savitha, & Bharadwaj, 2004).

DNA Interactions

- Silver(I) complexes involving pyridine-2-carboxylate have been studied for their interactions with DNA, providing insights into the potential use of these complexes in biochemistry and pharmacology (Abu-Youssef, Soliman, Langer, Gohar, Hasanen, Makhyoun, Zaky, & Öhrström, 2010).

Catalytic Applications

- Silver(I) and palladium(II) complexes with pyridine-2-carboxylate derivatives have been synthesized and evaluated for their catalytic activities in reactions like the Heck coupling reaction, demonstrating their potential in organic synthesis (Nielsen, Cavell, Skelton, & White, 2002).

Luminescent Properties

- Silver(I) complexes containing pyridine-2-carboxylate derivatives have been studied for their luminescent properties, offering potential applications in materials science and sensor development (Feazell, Carson, & Klausmeyer, 2005).

Safety And Hazards

Orientations Futures

The future directions of Silver(II) Pyridine-2-carboxylate are not explicitly stated in the available resources. However, silver carboxylates have been employed in photothermographic imaging materials and as efficient precursors of silver nanoparticles generated by thermal decomposition and chemical vapour deposition2. This suggests potential future applications in these areas.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

Propriétés

IUPAC Name |

pyridine-2-carboxylate;silver | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO2.Ag/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXVTYGOLNYKET-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8AgN2O4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552021 | |

| Record name | pyridine-2-carboxylate;silver | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver(II) Pyridine-2-carboxylate | |

CAS RN |

14783-00-7 | |

| Record name | pyridine-2-carboxylate;silver | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-2-azaspiro[2.5]octane](/img/structure/B190058.png)

![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)

![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)

![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)

![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)